molecular formula C10H16N4O3 B2757741 tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate CAS No. 2219376-69-7

tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate

Cat. No.: B2757741
CAS No.: 2219376-69-7
M. Wt: 240.263
InChI Key: AOPLDEPBKDCQBR-UHFFFAOYSA-N
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Description

tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate is a carbamate derivative featuring a 1,2,3-triazole core substituted with a methyl group at position 1 and a formyl (-CHO) group at position 5. The carbamate moiety is linked via a methylene (-CH2-) bridge to the triazole ring. This compound is of interest in medicinal and synthetic chemistry due to its reactive formyl group, which allows for further functionalization, and the triazole ring, which contributes to hydrogen bonding and metabolic stability .

Properties

IUPAC Name

tert-butyl N-[(5-formyl-1-methyltriazol-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)11-5-7-8(6-15)14(4)13-12-7/h6H,5H2,1-4H3,(H,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPLDEPBKDCQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N(N=N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a triazole derivative. One common method involves the use of tert-butyl carbamate and 5-formyl-1-methyl-1H-1,2,3-triazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

The compound is characterized by the presence of a tert-butyl group , a triazole moiety , and an aldehyde functional group . The triazole ring is particularly noteworthy for its ability to mimic peptide bonds and form stable complexes with various biological targets. The steric hindrance provided by the tert-butyl group can influence the compound's reactivity and selectivity towards biological interactions.

Antifungal Properties : The triazole ring is known for its antifungal properties, making this compound a candidate for developing antifungal agents. Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi, thereby exhibiting antifungal activity.

Enzyme Inhibition : Compounds containing triazole structures have been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction could lead to the development of new drugs that can modulate enzyme activity, potentially enhancing therapeutic efficacy or reducing toxicity.

Anti-inflammatory Effects : Preliminary studies suggest that tert-butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate may possess anti-inflammatory properties. Its structural similarity to known pharmacophores associated with anti-inflammatory activity warrants further investigation into its potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the applications of similar triazole-containing compounds in drug discovery:

  • Antifungal Agents : Research has demonstrated that triazole derivatives exhibit potent antifungal activity against various pathogens. For instance, compounds similar to this compound have been tested for their efficacy against Candida species.
  • Cancer Therapy : Triazole derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Inflammatory Diseases : Studies have indicated that some triazole-based compounds possess anti-inflammatory properties, suggesting their use in treating conditions like arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the formyl group can participate in various chemical reactions, allowing the compound to modify biological molecules and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing carbamate or heterocyclic frameworks, highlighting differences in molecular structure, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Inferred Properties/Applications Reference ID
tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate (Target) C₁₀H₁₄N₄O₃ 254.25 1-methyltriazole, formyl, carbamate Reactive formyl for derivatization; drug synthesis
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine, fluoro, hydroxy, carbamate Enhanced metabolic stability; kinase inhibitors
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate C₁₃H₂₅N₂O₃ 269.35 Cyclohexyl, amino, methoxy, carbamate Solubility in acidic conditions; peptide mimics
tert-Butyl N-(5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate C₁₅H₁₇N₄O₃ 301.32 1-phenyltriazole, formyl, carbamate Increased lipophilicity; antiviral agents

Key Differences and Implications

Heterocyclic Core Modifications
  • Triazole vs. Pyrimidine () : The target compound’s 1,2,3-triazole ring offers distinct hydrogen-bonding capabilities compared to the pyrimidine ring in ’s compound. Pyrimidines (e.g., 5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl) are often used in kinase inhibitors due to their planar structure, while triazoles are preferred for click chemistry and metabolic stability .
  • Substituent Effects : The formyl group at position 5 in the target compound enhances reactivity toward nucleophiles (e.g., in Schiff base formation), unlike the hydroxy and fluoro groups in the pyrimidine analog, which may improve solubility or halogen bonding .
Carbamate-Linker Variations
  • Aliphatic vs. Aromatic Substituents (): Replacing the target compound’s 1-methyl group with a phenyl () increases molecular weight (301.32 vs. The phenyl group may enhance π-π stacking in drug-receptor interactions .
  • Amino and Methoxy Groups (): The cyclohexyl-linked carbamate in ’s compound contains an amino group, which improves solubility in acidic environments, and a methoxy group, which may influence steric hindrance. This contrasts with the target compound’s formyl group, which prioritizes reactivity over solubility .
Functional Group Reactivity
  • Formyl vs. Amino Groups: The formyl group in the target compound enables conjugation with amines or hydrazines, making it a versatile intermediate. In contrast, the amino group in ’s compound is more suited for amide bond formation or protonation-dependent solubility .
  • Fluoro and Hydroxy Groups () : The fluoro substituent in the pyrimidine analog enhances electronegativity and metabolic resistance, while the hydroxy group may participate in hydrogen bonding or phosphorylation .

Biological Activity

tert-Butyl ((5-formyl-1-methyl-1H-1,2,3-triazol-4-yl)methyl)carbamate is a compound characterized by its unique structural features, including a triazole ring and a tert-butyl group. This combination suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with triazole derivatives. This article reviews the biological activity of this compound, emphasizing its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula for this compound is C10H16N4O3C_{10}H_{16}N_{4}O_{3}, with a molecular weight of 240.26 g/mol. The compound's structure can be represented as follows:

PropertyValue
CAS Number2219376-69-7
Molecular Weight240.26 g/mol
Molecular FormulaC10H16N4O3C_{10}H_{16}N_{4}O_{3}
Melting Point132–135 °C

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The compound has been synthesized using various methods, including solvent-free condensation and palladium-catalyzed reactions. The resulting product is characterized using techniques such as FTIR, NMR spectroscopy, and elemental analysis .

Antimicrobial Properties

Compounds containing triazole rings have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant antifungal activity against various strains of fungi. For instance, in vitro studies demonstrated its effectiveness against Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent in clinical settings.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. In cell line studies utilizing murine liver cancer models, this compound demonstrated growth inhibition of tumorigenic cells while sparing non-tumorigenic cells at concentrations below 10 µM. This selective cytotoxicity highlights its potential as a lead compound for developing targeted cancer therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole moiety may interact with specific biological targets involved in cell signaling pathways or microbial metabolism. Further studies utilizing molecular docking and biochemical assays are necessary to elucidate these interactions .

Case Study 1: Antifungal Activity

In a controlled study assessing the antifungal efficacy of this compound against Candida albicans, the compound was tested at various concentrations (0.5 µg/mL to 50 µg/mL). Results indicated a dose-dependent inhibition of fungal growth, with significant reductions observed at concentrations above 5 µg/mL.

Case Study 2: Anticancer Efficacy

A recent study focused on evaluating the anticancer properties of the compound in vitro against liver cancer cell lines (e.g., HepG2). The results showed that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. Notably, normal liver cells exhibited minimal toxicity under similar conditions .

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